molecular formula C9H9ClFN3 B3089447 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1193389-77-3

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B3089447
CAS No.: 1193389-77-3
M. Wt: 213.64 g/mol
InChI Key: XSVXPUHDHNWJOW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride is a halogenated aniline derivative featuring a pyrazole ring at the para position relative to the amino group and a fluorine substituent at the meta position. The hydrochloride salt enhances its solubility in polar solvents, a property critical for its applications in pharmaceutical and agrochemical synthesis . This compound is structurally distinct due to the combination of electron-withdrawing (fluoro) and electron-donating (pyrazole) groups, which influence its reactivity and interaction with biological targets. Its molecular formula is C₉H₈ClFN₃, with a molecular weight of 235.31 g/mol (CAS: 937597-22-3) .

Properties

IUPAC Name

3-fluoro-4-pyrazol-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;/h1-6H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXPUHDHNWJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-77-3
Record name Benzenamine, 3-fluoro-4-(1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride, with the molecular formula C₁₀H₁₁ClFN₃, is a phenylamine derivative that has a fluoro group and a pyrazolyl group as substituents. Its molecular weight is 227.66 g/mol, and its CAS number is 1332528-59-2 .

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is used across various scientific disciplines, including chemistry, biology, medicine, and industry.

Chemistry

  • Catalysis This compound can function as a ligand in catalysis, which improves the efficiency and selectivity of different transformations.
  • Materials Science It can be integrated into polymers and other materials to give them particular qualities like fluorescence or conductivity.

Biology and Medicine

  • Drug Development Due to its structure, this substance is a viable ওষুধ development candidate, particularly for targeting particular enzymes or receptors.
  • Biological Probes It can be used as a probe in biological investigations toの研究 function of specific proteins or pathways.

Industry

  • Agriculture This substance can be applied to create agrochemicals like herbicides or insecticides.
  • Pharmaceuticals It can be used to synthesize active pharmaceutical ingredients (APIs) for various therapeutic purposes.

Chemical Reactions

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride can undergo several types of chemical reactions:

  • Oxidation Oxidation reactions can occur, especially at the pyrazole ring, leading to oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
  • Reduction Reduction reactions can occur at the fluoro group or the pyrazole ring, leading to reduced derivatives. Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
  • Substitution Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position. Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Pyrazole vs. Triazole : Replacing pyrazole with triazole (as in 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline) reduces molecular weight by ~25% and alters hydrogen-bonding capacity due to the additional nitrogen atom in the triazole ring .

Trifluoromethyl Substitution: The CF₃ group in 3-fluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline increases lipophilicity (logP ~2.8 vs.

Chloro-Methoxy Derivatives : The 3-chloro-4-fluoro analog with a methoxyphenyl-pyrazole extension (MW 408.86) exhibits extended π-conjugation, which may improve binding to aromatic-rich enzyme active sites .

Physicochemical Properties

Property 3-Fluoro-4-(1H-pyrazol-1-yl)aniline HCl 3-Fluoro-4-(1H-triazol-1-yl)aniline GW0742 (Thiazole analog)
Predicted Boiling Point Not reported 378.6±52.0 °C Not reported
Density Not reported 1.43±0.1 g/cm³ Not reported
pKa ~2.5 (aniline HCl) 2.52±0.11 ~4.1 (carboxylic acid)
Solubility High in water (due to HCl salt) Low (neutral form) Moderate in DMSO

Notable Trends:

  • The hydrochloride salt form significantly improves water solubility compared to neutral analogs.
  • The triazole derivative’s lower pKa (2.52 vs. ~2.5 for the pyrazole-HCl) suggests marginally stronger acidity, likely due to the triazole’s electron-withdrawing nature .

Biological Activity

3-Fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a pyrazole ring , which are crucial for its biological activity. The presence of the hydrochloride enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, modulating enzyme function and affecting metabolic pathways.
  • Receptor Interaction : It interacts with cellular receptors, influencing signal transduction pathways, which can lead to various physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains is presented below:

CompoundMIC (µg/mL)Bacterial Strain
3-Fluoro-4-(1H-pyrazol-1-yl)aniline2Staphylococcus aureus
4Escherichia coli
8Bacillus subtilis
16Enterococcus faecalis

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anti-inflammatory and anticancer activities. Studies have shown that it can reduce inflammation markers in vitro and inhibit cancer cell proliferation in specific tumor models .

Case Studies

  • Antibacterial Efficacy : A study conducted on various pyrazole derivatives, including this compound, revealed that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of hydrophobic substituents in increasing antimicrobial efficacy .
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
3-Fluoro-4-(1H-pyrazol-1-yl)anilineFluorine substitutionAntimicrobial, anticancer
4-(1H-pyrazol-1-yl)anilineNo fluorineModerate antibacterial activity
3-Chloro-4-(1H-pyrazol-1-yl)anilineChlorine instead of fluorineHigher antibacterial activity

The fluorine atom enhances the stability and lipophilicity of the compound, contributing to its superior biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A typical approach involves coupling pyrazole derivatives with fluorinated aniline precursors. For example, anhydrides or chloroanhydrides of polyfluorocarboxylic acids can react with amino-substituted uracils under dry conditions in dioxane, followed by purification via recrystallization . Optimization may include adjusting stoichiometry (e.g., 2 equivalents of polyfluorocarboxylic acid anhydride), reaction time (overnight at room temperature), and solvent choice (e.g., xylene for reflux reactions) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Post-reaction, evaporation and trituration with water are critical for isolating the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., 95% purity threshold) .
  • Structural Confirmation : 1^1H/13^13C NMR to verify substituent positions (e.g., fluorine and pyrazole moieties) and X-ray crystallography for absolute configuration determination. SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks .
    • Data Interpretation : Compare observed NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments.

Q. How can researchers ensure batch-to-batch consistency in purity during synthesis?

  • Methodology : Implement rigorous quality control protocols:

  • Chromatographic Methods : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .
  • Salt Formation : Confirm hydrochloride salt formation via elemental analysis or ion chromatography .
    • Troubleshooting : Inconsistent purity may arise from incomplete anhydride reactions; increasing equivalents of polyfluorocarboxylic acid anhydride (2.5–3.0 equiv.) can improve yields .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole-aniline coupling reactions in this compound?

  • Methodology : Study reaction intermediates using time-resolved NMR or mass spectrometry. Evidence from analogous systems suggests that electron-withdrawing groups (e.g., fluorine) on the aniline ring direct pyrazole substitution to the para position via resonance stabilization .
  • Experimental Design : Conduct kinetic studies under varying temperatures and catalysts (e.g., Lewis acids like AlCl3_3) to probe transition states .

Q. How can structural ambiguities in crystallographic data (e.g., disorder in the pyrazole ring) be resolved during refinement?

  • Methodology : Use SHELXL’s disorder modeling tools. For example:

  • Apply "PART" instructions to model split positions.
  • Refine anisotropic displacement parameters with constraints to stabilize convergence .
    • Case Study : In a related fluorinated aniline-pyrazole structure, partial occupancy of the pyrazole nitrogen was resolved using Fourier difference maps and density-guided refinement .

Q. What strategies are effective for analyzing contradictory solubility or stability data across studies?

  • Methodology :

  • Solubility Profiling : Compare results in polar (DMSO, methanol) vs. nonpolar (toluene) solvents using dynamic light scattering (DLS).
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Contradictions may arise from residual solvents or hygroscopicity of the hydrochloride salt .
    • Resolution : Standardize solvent systems and storage conditions (e.g., desiccated at -20°C) to minimize variability.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodology :

  • Modifications : Introduce substituents at the pyrazole 3- or 5-positions (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on bioactivity .
  • Biological Assays : Screen derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.
    • Data Integration : Correlate computational docking (e.g., AutoDock Vina) with experimental IC50_{50} values to validate SAR hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride
Reactant of Route 2
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3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride

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